
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, hydrochloride, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, hydrochloride, (-)-: is a chemical compound with the molecular formula C22H27NO2.ClH . It belongs to the morphinan class of compounds, which are known for their significant pharmacological activities, particularly in the field of pain management and anesthesia.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, hydrochloride, (-)- typically involves multiple steps, starting from basic organic compounds. The synthetic route often includes:
Formation of the Morphinan Skeleton: This step involves the construction of the morphinan core structure through a series of cyclization reactions.
Introduction of the Furyl Group: The 2-(2-furyl)ethyl group is introduced via a substitution reaction, often using a furyl-containing reagent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, hydrochloride, (-)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different alcohols or amines.
Substitution: The furyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted morphinans .
Aplicaciones Científicas De Investigación
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, hydrochloride, (-)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex morphinan derivatives.
Biology: Studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential use as an analgesic or anesthetic agent.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating the release of neurotransmitters and altering pain perception. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of adenylate cyclase and the modulation of ion channels.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A well-known opioid analgesic with a similar core structure.
Codeine: Another opioid with similar pharmacological properties but different potency and side effects.
Oxycodone: A semi-synthetic opioid with a similar mechanism of action but different chemical structure.
Uniqueness
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, hydrochloride, (-)- is unique due to the presence of the 2-(2-furyl)ethyl group, which imparts distinct pharmacological properties and potentially different receptor binding affinities compared to other morphinan derivatives.
Propiedades
Número CAS |
27767-85-7 |
|---|---|
Fórmula molecular |
C22H28ClNO2 |
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
(1R,9R,10R)-17-[2-(furan-2-yl)ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C22H27NO2.ClH/c24-17-7-6-16-14-21-19-5-1-2-9-22(19,20(16)15-17)10-12-23(21)11-8-18-4-3-13-25-18;/h3-4,6-7,13,15,19,21,24H,1-2,5,8-12,14H2;1H/t19-,21+,22+;/m0./s1 |
Clave InChI |
LHNXUEAGNLUMMI-JVFQMWRPSA-N |
SMILES isomérico |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CO5.Cl |
SMILES canónico |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CO5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide](/img/structure/B14145581.png)
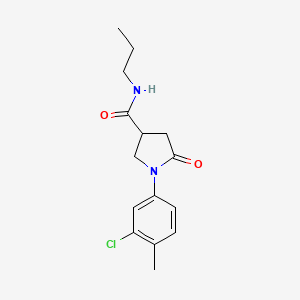

![N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide](/img/structure/B14145595.png)
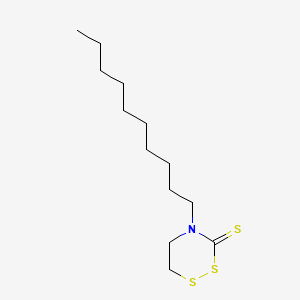
![(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B14145602.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14145618.png)
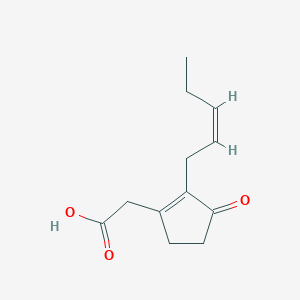
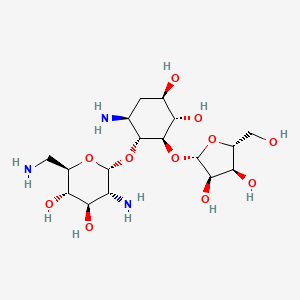
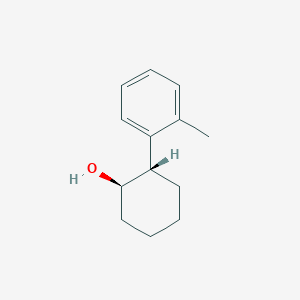


![Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14145673.png)
